N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O8 and its molecular weight is 516.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to "N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide" have been extensively synthesized for their potential biological activities. For instance, novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and evaluated for their in vitro antitumor activity, demonstrating significant potency against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). Such studies underscore the compound's relevance in the development of new antitumor agents.
Molecular Docking and Structure-Activity Relationship
Molecular docking studies have been integral in understanding the interaction of similar compounds with biological targets. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, were synthesized and evaluated for Src kinase inhibitory and anticancer activities, with certain derivatives showing significant inhibition of cell proliferation in various cancer cell lines (Asal Fallah-Tafti et al., 2011). These findings highlight the compound's potential application in cancer research, specifically in developing kinase inhibitors.
Antimicrobial and Anti-inflammatory Properties
Another important application area is the synthesis of compounds for antimicrobial and anti-inflammatory purposes. Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage were synthesized and showed potent antibacterial activity against various microorganisms (Manoj N. Bhoi et al., 2015). This research direction is crucial for discovering new antibiotics in the fight against drug-resistant bacterial strains.
Catalytic and Synthetic Applications
The compound's structural features also facilitate its application in catalytic and synthetic chemistry. For example, Schiff base complexes derived from similar structural motifs have demonstrated catalytic performance in synthesizing diverse organic molecules, underscoring the compound's versatility in facilitating chemical transformations (S. Y. Ebrahimipour et al., 2018). Such applications are pivotal in organic synthesis and the development of new synthetic methodologies.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O8/c1-34-18-7-4-16(5-8-18)27(32)20-13-30(21-12-24(36-3)23(35-2)11-19(21)28(20)33)14-26(31)29-17-6-9-22-25(10-17)38-15-37-22/h4-13H,14-15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXVRGISALVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.